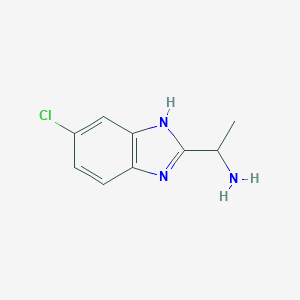

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Overview

Description

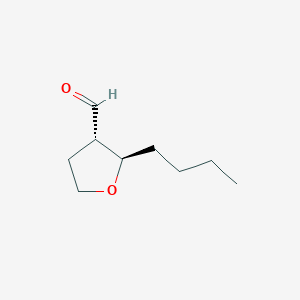

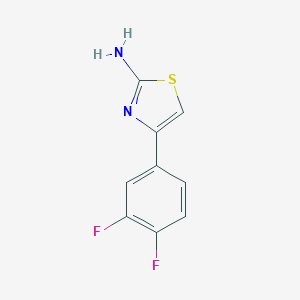

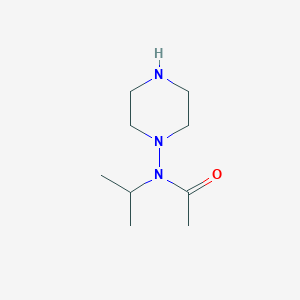

The compound “1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . Benzodiazoles are used in a wide range of applications, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

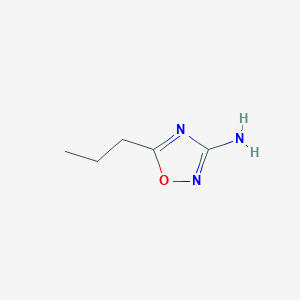

The molecular structure of this compound includes a benzodiazole ring, which is a type of aromatic heterocycle. This means it has a cyclic structure with alternating single and double bonds, and it contains atoms other than carbon, specifically nitrogen in this case .Scientific Research Applications

Structural Analysis and Coordination Compounds

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been utilized in the synthesis and structural study of coordination compounds such as [Co(L)2(H2O)] and [Ni(L)2(H2O)2]. These compounds were investigated for their stable structures through ab initio calculations and X-ray diffraction analyses, indicating significant potential in coordination chemistry (Téllez et al., 2013).

Antimicrobial and Antifungal Activities

This compound has been used in the synthesis of various derivatives that exhibit promising antimicrobial and antifungal activities. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides displayed activity comparable to chloramphenicol, cefoperazone, and amphotericin B, indicating its potential in developing new antimicrobial agents (Pejchal et al., 2015).

Synthesis of Heterocyclic Compounds

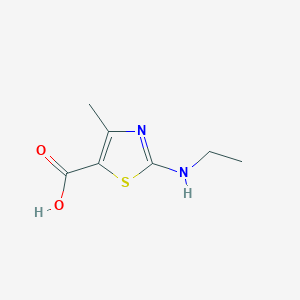

The compound has been involved in the synthesis of heterocyclic compounds like 5-acylaminooxazoles and various thiazole derivatives. These syntheses often involve intramolecular cyclization and offer a pathway to create diverse heterocyclic structures with potential pharmaceutical applications (Katritzky et al., 1995); (Singh & Kumar, 1987).

QSAR Assay and TLC Data

The compound has been used in quantitative structure-activity relationships (QSAR) and thin-layer chromatography (TLC) assays. These studies focus on understanding the correlation between chromatographic and biological activity data, important for predicting the pharmacological activity of new drug candidates (Brzezińska & Kośka, 2003).

Synthesis of Azetidine-2-one Derivatives

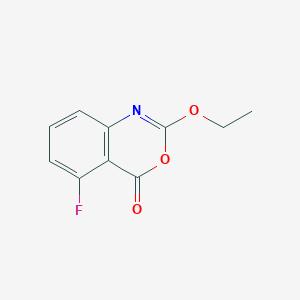

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine has been instrumental in the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which were characterized for their antibacterial and cytotoxic properties. This research demonstrates the compound's role in developing potential therapeutic agents (Noolvi et al., 2014).

properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBPHHBATSLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)